An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Abstract: This technical guide provides a comprehensive overview of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details a proposed synthetic pathway, outlines key physicochemical properties, and offers an in-depth analysis of its structural characterization through modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, field-proven insights into the handling and analysis of this molecule.
Introduction and Scientific Context
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications as versatile building blocks in organic synthesis. The incorporation of a formyl group and a propanoic acid side chain onto the 3,5-dimethylpyrazole core, as in the case of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, introduces multiple functionalities. These functional groups can serve as handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of the formyl group at the C4 position and the propanoic acid chain at the N1 position offers distinct opportunities for selective chemical transformations, rendering it a molecule of significant interest for synthetic and medicinal chemists.
Proposed Synthetic Pathway
The synthesis of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be logically approached in a three-step sequence starting from readily available commercial reagents. This proposed pathway leverages well-established and robust chemical transformations, ensuring high efficiency and reproducibility.
Caption: Proposed synthetic route for 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
The initial step involves the condensation of pentane-2,4-dione with hydrazine hydrate. This is a classic Knorr pyrazole synthesis, which is typically a high-yielding and exothermic reaction.[1]
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Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentane-2,4-dione in methanol.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add hydrazine hydrate (85% solution) dropwise to the stirred solution, maintaining the temperature below 35 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Remove the methanol under reduced pressure. The resulting crude 3,5-dimethyl-1H-pyrazole is often of sufficient purity for the next step, or it can be further purified by distillation.
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Step 2: Formylation of 3,5-dimethyl-1H-pyrazole
The introduction of the formyl group at the C4 position of the pyrazole ring is efficiently achieved via the Vilsmeier-Haack reaction.[2][3] This electrophilic substitution reaction utilizes the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
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Protocol:
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In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF and cool it to 0 °C in an ice-salt bath.
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Add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a viscous, often white, complex.
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Dissolve 3,5-dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
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After the addition, raise the temperature of the reaction mixture to 60-70 °C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][3]
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Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize it with a saturated solution of sodium carbonate or sodium hydroxide until the pH is basic.[2]
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The resulting precipitate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
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Step 3: N-Alkylation with Acrylic Acid
The final step involves the N-alkylation of the pyrazole ring with acrylic acid to introduce the propanoic acid side chain. This reaction proceeds via a Michael addition mechanism, where the pyrazole nitrogen acts as a nucleophile.
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Protocol:
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In a suitable solvent such as acetonitrile or DMF, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
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Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate.
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Add acrylic acid to the reaction mixture.
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Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.
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After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Collect the solid by filtration, wash with water to remove any inorganic salts, and dry under vacuum. The crude 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can be purified by recrystallization.
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Physicochemical Properties
The expected physicochemical properties of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are summarized in the table below. These values are predicted based on its chemical structure and data from similar compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₃ | [4] |
| Molecular Weight | 196.20 g/mol | Calculated |
| Monoisotopic Mass | 196.0848 Da | [4] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Predicted |
| pKa | ~4-5 (for the carboxylic acid) | Predicted |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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A singlet for the aldehyde proton (CHO) in the downfield region, typically around δ 9.5-10.0 ppm.
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Two singlets for the two methyl groups on the pyrazole ring (at C3 and C5), expected around δ 2.2-2.5 ppm.
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Two triplets for the methylene protons of the propanoic acid side chain (-CH₂-CH₂-), with the protons adjacent to the pyrazole nitrogen appearing more downfield (around δ 4.2-4.5 ppm) than those adjacent to the carboxyl group (around δ 2.7-3.0 ppm).
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A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide chemical shift range and may be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
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A signal for the aldehyde carbonyl carbon (CHO) in the highly deshielded region, around δ 185-195 ppm.
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A signal for the carboxylic acid carbonyl carbon (COOH) around δ 170-180 ppm.
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Signals for the pyrazole ring carbons (C3, C4, and C5). C3 and C5 will be in a similar region, while C4 will be distinct due to the formyl substituent.
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Signals for the two methyl carbons attached to the pyrazole ring.
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Signals for the two methylene carbons of the propanoic acid side chain.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A sharp C=O stretching band for the aldehyde, expected around 1670-1700 cm⁻¹.
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A C=O stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.
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C-H stretching bands for the methyl and methylene groups in the region of 2850-3000 cm⁻¹.
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C=N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
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Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 197.0921.[4] In negative ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 195.0775 would be observed.[4] Other adducts, such as with sodium [M+Na]⁺, may also be present.[4]
| Spectroscopic Data | Expected Values |
| ¹H NMR | Aldehyde-H: ~9.5-10.0 ppm; Pyrazole-CH₃: ~2.2-2.5 ppm; N-CH₂: ~4.2-4.5 ppm; CH₂-COOH: ~2.7-3.0 ppm; COOH: broad |
| ¹³C NMR | Aldehyde C=O: ~185-195 ppm; Carboxyl C=O: ~170-180 ppm |
| IR (cm⁻¹) | O-H (acid): 2500-3300 (broad); C=O (aldehyde): ~1670-1700; C=O (acid): ~1700-1725 |
| HRMS (ESI+) | [M+H]⁺: calculated m/z 197.0921 |
Potential Applications and Future Directions
The trifunctional nature of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid makes it a highly attractive scaffold for further chemical elaboration. The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensation reactions, to introduce diverse substituents. The carboxylic acid moiety can be converted into esters, amides, or other derivatives, which is particularly relevant for modulating pharmacokinetic properties in drug discovery. The pyrazole core itself is a well-known pharmacophore. This compound, therefore, represents a valuable starting material for the synthesis of novel libraries of compounds for screening against various biological targets.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for the synthesis and characterization of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. By leveraging established synthetic methodologies, a reliable route to this versatile building block has been proposed. The comprehensive spectroscopic analysis outlined herein will serve as a crucial reference for researchers in confirming the identity and purity of the synthesized compound. The multi-functional nature of this molecule opens up numerous avenues for future research in medicinal chemistry and materials science.
References
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R). PubChem. Available at: [Link]
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3-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid. PubChemLite. Available at: [Link]
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
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